LysoGb3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

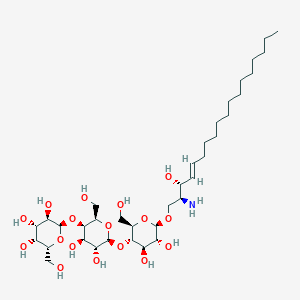

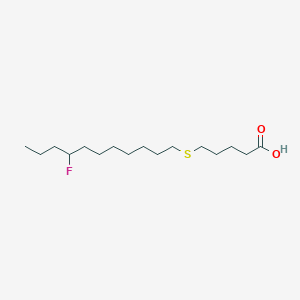

溶血性-三己糖神经酰胺 (d18:1) 是一种缺乏脂肪酰基的己糖神经酰胺形式。 该化合物在溶酶体贮积症,特别是法布里病的研究中具有重要意义,在法布里病中,由于α-半乳糖苷酶 A 的缺乏,该化合物会积聚 .

科学研究应用

溶血性-三己糖神经酰胺 (d18:1) 具有多种科学研究应用:

作用机制

溶血性-三己糖神经酰胺 (d18:1) 通过与特定分子靶标结合来发挥作用。 它在胆固醇和磷脂酰胆碱存在下与志贺毒素 1 结合,但不与志贺毒素 2 结合 . 该化合物还可以降低由佛波醇 12-肉豆蔻酸酯 13-乙酸酯诱导的人嗜中性粒细胞的活力和聚集 . 在法布里病中,由于α-半乳糖苷酶 A 的缺乏,它会在各种器官中积累,导致细胞功能障碍 .

生化分析

Biochemical Properties

LysoGb3 plays a crucial role in biochemical reactions associated with Fabry disease. It is formed by the enzyme acid ceramidase from accumulating Gb3 in lysosomes . The accumulation of this compound is due to a deficiency of the enzyme α-galactosidase A . This enzyme is responsible for breaking down glycolipids such as Gb3 .

Cellular Effects

The accumulation of this compound in cells leads to various cellular impairments and organ failures . It stimulates many biological processes, including cytokine release, epithelial-mesenchymal transdifferentiation, oxidative stress, and the remodeling of vascular walls . These processes result in subtle initial inflammation and eventually tissue fibrosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It can leave cells and reach the circulation, resulting in over a hundred-fold elevated plasma levels in classic Fabry disease males .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, enzyme replacement therapy (ERT) initially reduces the elevated plasma this compound level rapidly in classic Fabry males, and gradually in most of the later-onset Fabry males and Fabry females . The formation of antibodies against the recombinant enzyme can negatively affect the reduction of plasma this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. In Fabry knockout mice, after a single injection, both enzymes were rapidly cleared from the plasma and showed equal reductions in tissue and plasma sphingolipids .

Metabolic Pathways

This compound is involved in the metabolic pathways of Fabry disease. The enzymatic defect in Fabry disease leads to systemic accumulation of glycolipids, predominantly Gb3 . The sphingoid base this compound is formed by the enzyme acid ceramidase from accumulating Gb3 in lysosomes .

Transport and Distribution

This compound can leave cells and reach the circulation, resulting in over a hundred-fold elevated plasma levels in classic Fabry disease males . This suggests that this compound can be transported and distributed within cells and tissues.

Subcellular Localization

This compound accumulates in lysosomes due to a deficiency of the enzyme α-galactosidase A . This subcellular localization to lysosomes is a key aspect of its activity and function in the context of Fabry disease.

准备方法

合成路线和反应条件

溶血性-三己糖神经酰胺 (d18:1) 可以通过一系列化学反应合成,这些反应涉及从己糖神经酰胺中去除脂肪酰基。 该化合物通常在实验室环境中使用特定的溶剂制备,例如氯仿、甲醇和水,比例为 4:3:1 . 反应条件通常涉及受控温度和使用催化剂来促进脂肪酰基的去除。

工业生产方法

虽然详细的工业生产方法没有广泛记录,但溶血性-三己糖神经酰胺 (d18:1) 的大规模合成可能涉及与实验室环境中使用的类似的化学过程,并包括确保纯度和一致性的额外步骤。 该化合物在 -20°C 下储存以保持其稳定性 .

化学反应分析

反应类型

溶血性-三己糖神经酰胺 (d18:1) 会经历各种化学反应,包括:

氧化: 该反应涉及向化合物中添加氧或去除氢。

还原: 该反应涉及添加氢或去除氧。

取代: 该反应涉及用另一个官能团取代一个官能团。

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾用于氧化,还原剂,如硼氢化钠用于还原,以及各种亲核试剂用于取代反应。 这些反应的条件通常涉及特定的温度、pH 值和催化剂的存在,以确保所需的转化。

主要形成的产物

这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会导致羧酸的形成,而还原可能会产生醇。 取代反应可以根据所用亲核试剂产生各种衍生物。

相似化合物的比较

类似的化合物

三己糖神经酰胺: 溶血性-三己糖神经酰胺 (d18:1) 的母体化合物。

溶血性-四己糖神经酰胺: 另一种与不同毒素结合并具有不同生物学作用的鞘脂.

独特性

溶血性-三己糖神经酰胺 (d18:1) 由于缺少脂肪酰基而具有独特性,这改变了其结合特性和生物学效应。 这使得它在研究溶酶体贮积症和开发靶向疗法方面特别有用 .

属性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGNVOCPFLXGDQ-TWHXEDJUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H67NO17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126550-86-5 |

Source

|

| Record name | Globotriaosyl lysosphingolipid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126550865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)

![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)